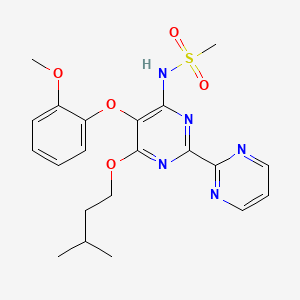

ET receptor antagonist 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H25N5O5S |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

N-[5-(2-methoxyphenoxy)-6-(3-methylbutoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]methanesulfonamide |

InChI |

InChI=1S/C21H25N5O5S/c1-14(2)10-13-30-21-17(31-16-9-6-5-8-15(16)29-3)18(26-32(4,27)28)24-20(25-21)19-22-11-7-12-23-19/h5-9,11-12,14H,10,13H2,1-4H3,(H,24,25,26) |

InChI Key |

YXFGTVYULLXKKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C)C3=NC=CC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Endothelin Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of endothelin (ET) receptor antagonists, a critical class of therapeutics primarily utilized in the management of pulmonary arterial hypertension (PAH). This document details the intricate signaling pathways of the endothelin system, the pharmacodynamics of ET receptor antagonists, and the experimental methodologies used to characterize these compounds.

The Endothelin System: A Potent Regulator of Vascular Homeostasis

The endothelin system plays a crucial role in vascular tone and cellular proliferation. The primary effector, endothelin-1 (ET-1), is a potent vasoconstrictor peptide that exerts its effects through two distinct G-protein coupled receptors: the endothelin type A (ET-A) receptor and the endothelin type B (ET-B) receptor.

ET-A receptors are predominantly located on vascular smooth muscle cells. Their activation by ET-1 initiates a signaling cascade that leads to profound and sustained vasoconstriction.[1][2]

ET-B receptors exhibit a more complex distribution and function. They are found on endothelial cells, where their activation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin, leading to vasorelaxation.[1][2] ET-B receptors are also involved in the clearance of circulating ET-1. However, ET-B receptors are also present on smooth muscle cells, where their stimulation can contribute to vasoconstriction.

The Core Mechanism: Signal Transduction Pathways

Upon binding of ET-1, both ET-A and ET-B receptors undergo a conformational change, leading to the activation of intracellular signaling pathways. The canonical pathway for both receptors involves coupling to Gq proteins.

Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of smooth muscle cells.[2]

Signaling Pathway Diagram

Endothelin-1 Signaling Pathways via ET-A and ET-B Receptors.

Mechanism of Action of Endothelin Receptor Antagonists

ET receptor antagonists are competitive inhibitors that block the binding of ET-1 to its receptors, thereby preventing the downstream signaling events that lead to vasoconstriction and cellular proliferation. These antagonists are classified based on their selectivity for the ET-A and ET-B receptors.

-

Selective ET-A Receptor Antagonists: These agents, such as ambrisentan, have a much higher affinity for the ET-A receptor than the ET-B receptor.[3] By selectively blocking the ET-A receptor, they inhibit the primary pathway of ET-1-mediated vasoconstriction while preserving the beneficial effects of ET-B receptor activation on endothelial cells, namely vasodilation and ET-1 clearance.[3]

-

Dual ET-A/ET-B Receptor Antagonists: These compounds, including bosentan and macitentan, block both ET-A and ET-B receptors.[3] The rationale for dual antagonism is that in pathological states, ET-B receptors on smooth muscle cells can also contribute to vasoconstriction.[3]

Antagonist Mechanism Diagram

Mechanism of Selective vs. Dual Endothelin Receptor Antagonists.

Quantitative Data: A Comparative Analysis

The efficacy and selectivity of ET receptor antagonists are quantified by their binding affinities (K_b_) and selectivity ratios. Lower K_b_ values indicate higher binding affinity.

| Antagonist | Target Receptor(s) | K_b_ (nM) in human PASMC | ET-A Selectivity Ratio (ET-B/ET-A) |

| Bosentan | ET-A and ET-B | 1.1 | ~20:1 |

| Ambrisentan | Selective ET-A | 0.12 | ~200:1 |

| Macitentan | ET-A and ET-B | 0.14 | ~50:1 |

| Data compiled from references[3][4]. PASMC: Pulmonary Arterial Smooth Muscle Cells. |

Key Experimental Protocols

The characterization of ET receptor antagonists relies on a suite of in vitro and ex vivo assays.

Radioligand Binding Assay

This assay directly measures the affinity of an antagonist for the ET-A and ET-B receptors.

Objective: To determine the equilibrium dissociation constant (K_i_) of an unlabeled antagonist by its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing either human ET-A or ET-B receptors. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.

-

Assay Setup: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) and a range of concentrations of the unlabeled antagonist.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled antagonist. Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding). Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radiolabeled ligand and K_d_ is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit ET-1-induced increases in intracellular calcium.

Objective: To determine the functional potency (IC₅₀) of an antagonist in blocking the ET-1-mediated calcium response.

Methodology:

-

Cell Culture and Dye Loading: Culture cells expressing the target ET receptor (e.g., human pulmonary arterial smooth muscle cells) in a multi-well plate. Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye.[5][6][7][8][9] The AM ester allows the dye to cross the cell membrane.

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with various concentrations of the ET receptor antagonist for a specified period.

-

Stimulation: Place the plate in a fluorescence plate reader. Add a fixed concentration of ET-1 to the wells to stimulate the receptors.

-

Fluorescence Measurement: Measure the fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).[5][7][9] The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Data Analysis: Plot the change in the fluorescence ratio (or calculated intracellular calcium concentration) against the concentration of the antagonist. Fit the data to a dose-response curve to determine the IC₅₀ value.

Ex Vivo Vasoconstriction Assay

This assay assesses the ability of an antagonist to inhibit ET-1-induced contraction in isolated blood vessels.

Objective: To evaluate the functional antagonism of an ET receptor antagonist in a physiologically relevant tissue.

Methodology:

-

Tissue Preparation: Isolate an artery (e.g., rat aorta or human pulmonary artery) and cut it into rings. Mount the arterial rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Isometric Tension Recording: Attach one end of the arterial ring to a fixed support and the other end to a force transducer to measure isometric tension. Apply a baseline tension to the rings and allow them to equilibrate.

-

Antagonist Incubation: Add the ET receptor antagonist at various concentrations to the organ baths and incubate for a defined period.

-

ET-1-Induced Contraction: Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ baths and recording the resulting increase in tension.

-

Data Analysis: Compare the concentration-response curves to ET-1 in the absence and presence of the antagonist. The antagonist will cause a rightward shift in the concentration-response curve. A Schild analysis can be performed to determine the pA₂ value, which is a measure of the antagonist's affinity.

Experimental Workflow Diagram

Workflow for Key Experiments in ET Receptor Antagonist Characterization.

Conclusion

Endothelin receptor antagonists are a cornerstone in the management of diseases characterized by endothelial dysfunction and excessive vasoconstriction. A thorough understanding of their mechanism of action, underpinned by robust quantitative data and well-defined experimental protocols, is paramount for the continued development of more effective and safer therapies targeting the endothelin system. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing this critical field of pharmacology.

References

- 1. ahajournals.org [ahajournals.org]

- 2. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]

- 3. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hellobio.com [hellobio.com]

- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.cn [abcam.cn]

"ET-1 receptor distribution in cardiovascular tissue"

An In-depth Technical Guide to Endothelin-1 Receptor Distribution in Cardiovascular Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endothelin (ET) system is a critical paracrine and autocrine signaling axis in the cardiovascular system. Comprising three 21-amino acid peptides (ET-1, ET-2, ET-3) and two primary G-protein coupled receptors (GPCRs), the Endothelin-A (ET-A) and Endothelin-B (ET-B) receptors, it plays a pivotal role in regulating vascular tone, cellular growth, and inflammation.[1][2] ET-1 is the predominant isoform in the vasculature and a potent vasoconstrictor.[1][3] The specific physiological or pathological effect of ET-1 is determined by its binding to the distinct receptor subtypes, whose distribution varies significantly across different cardiovascular tissues and cell types.[4][5] Understanding this differential distribution is fundamental for developing targeted therapies for cardiovascular diseases such as hypertension, heart failure, and atherosclerosis, where the ET system is often dysregulated.[4][6]

ET-1 Receptor Subtypes: Location and Primary Function

-

ET-A Receptor: This receptor subtype has a higher affinity for ET-1 and ET-2 than for ET-3.[7][8] It is predominantly located on vascular smooth muscle cells (VSMCs) and cardiac myocytes.[1][5][8] The primary function of ET-A receptors is to mediate vasoconstriction and stimulate cell proliferation and hypertrophy.[3][9]

-

ET-B Receptor: This receptor binds all three endothelin isopeptides with similar high affinity.[2] Its function is more complex due to its presence on multiple cell types. On endothelial cells, ET-B receptor activation stimulates the release of vasodilators, primarily nitric oxide (NO) and prostacyclin, leading to vasorelaxation.[10][11] These endothelial ET-B receptors are also crucial for clearing circulating ET-1 from the plasma.[12] However, ET-B receptors are also expressed on VSMCs, where, like ET-A receptors, they mediate vasoconstriction.[5][13] The balance of these opposing actions is key to vascular homeostasis.

Quantitative Distribution of ET-1 Receptors in Human Cardiovascular Tissues

The relative expression of ET-A and ET-B receptors dictates the net response of a specific tissue to ET-1. Quantitative analysis, primarily through radioligand binding assays and autoradiography, has elucidated these patterns. Studies consistently show a predominance of ET-A receptors in the smooth muscle layer (media) of large arteries.[14][15]

| Tissue / Cell Type | Receptor Subtype | Receptor Density (Bmax) / Proportion | Method | Reference |

| Heart | ||||

| Left Ventricular Free Wall | ET-A | ~57-67% | Radioligand Binding | [16] |

| ET-B | ~33-43% | Radioligand Binding | [16] | |

| Atrioventricular (AV) Node & His Bundle | ET-B | Higher proportion than surrounding myocardium | Autoradiography | [16] |

| Isolated Right Atrial Myocytes | ET-A | ~91% | Radioligand Binding | [16] |

| Vasculature | ||||

| Coronary Artery (Media) | ET-A | 10.1 ± 1.2 fmol/mg protein (predominant) | Autoradiography ([¹²⁵I]-PD151242) | [14] |

| ET-B | 4.5 ± 2.1 fmol/mg protein (smaller population) | Autoradiography ([¹²⁵I]-BQ3020) | [14] | |

| Aorta (Media) | ET-A | Predominant subtype | Autoradiography | [14] |

| Endothelial Cells | ET-B | Predominant subtype | mRNA expression, Functional Studies | [10][17] |

| Vascular Smooth Muscle Cells (VSMC) | ET-A | Predominant subtype | mRNA expression, Functional Studies | [3][17] |

| ET-B | Present, mediates vasoconstriction | mRNA expression, Functional Studies | [3][17] |

Signaling Pathways

The binding of ET-1 to its receptors initiates distinct downstream signaling cascades.

ET-A Receptor Signaling in Vascular Smooth Muscle Cells

Activation of the ET-A receptor on VSMCs is a primary driver of vasoconstriction and mitogenesis. The pathway is predominantly coupled through the Gq/11 family of G-proteins.[4][9] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][18] IP3 triggers the release of Ca²⁺ from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca²⁺ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), causing smooth muscle contraction.[18] Concurrently, these pathways can activate mitogen-activated protein kinase (MAPK) cascades, promoting cellular growth and proliferation.[4][18]

ET-B Receptor Signaling in Endothelial Cells

On endothelial cells, ET-B receptor activation leads to vasodilation, a crucial counter-regulatory mechanism. This pathway is mediated by a pertussis toxin-sensitive G-protein, typically Gi.[19][20] Activation leads to the stimulation of endothelial Nitric Oxide Synthase (eNOS) via pathways involving G-protein βγ subunits and Protein Kinase B (Akt).[20] eNOS produces Nitric Oxide (NO) from L-arginine.[1][19] NO, a diffusible gas, travels to adjacent VSMCs, where it activates soluble guanylate cyclase (sGC). This enzyme converts GTP to cyclic GMP (cGMP), which in turn activates Protein Kinase G (PKG), leading to a decrease in intracellular Ca²⁺ and subsequent smooth muscle relaxation (vasodilation).[11]

Detailed Experimental Protocols

Accurate determination of ET-1 receptor distribution relies on a combination of techniques that measure receptor protein, mRNA levels, and functional responses.

Radioligand Binding Assay on Tissue Homogenates

This technique quantifies the total number of receptors (Bmax) and their affinity (Kd) in a tissue sample.

-

Tissue Preparation:

-

Excise cardiovascular tissue (e.g., ventricular myocardium, aorta) and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

-

Collect the supernatant and centrifuge at 50,000 x g for 30 min at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine protein concentration using a BCA or Bradford assay.

-

-

Binding Protocol:

-

In a 96-well plate, add membrane homogenate (50-100 µg protein) to each well.[21]

-

For total binding, add a radiolabeled ligand, typically [¹²⁵I]-ET-1, at increasing concentrations (e.g., 1 pM to 2 nM).

-

To determine non-specific binding, add an excess of unlabeled ET-1 (e.g., 1 µM) to a parallel set of wells before adding the radioligand.

-

To differentiate receptor subtypes, perform competition assays using a fixed concentration of [¹²⁵I]-ET-1 and increasing concentrations of subtype-selective unlabeled antagonists, such as BQ-123 (ET-A selective) or BQ-788 (ET-B selective).[12]

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.[21]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze saturation binding data using Scatchard analysis to determine Bmax and Kd.[21]

-

Analyze competition binding data using non-linear regression to determine the proportion of each receptor subtype.

-

Quantitative Receptor Autoradiography

This method provides anatomical localization of receptors within a tissue section.[22][23]

-

Tissue Preparation:

-

Embed fresh-frozen tissue in OCT compound and freeze.

-

Cut thin cryostat sections (10-20 µm) and thaw-mount them onto gelatin-coated microscope slides.[22]

-

Store slides at -80°C until use.

-

-

Labeling Protocol:

-

Pre-incubate slides in buffer to rehydrate the tissue.

-

Incubate the slides with a low concentration (e.g., 100-300 pM) of a subtype-selective radioligand, such as [¹²⁵I]-PD151242 (for ET-A) or [¹²⁵I]-BQ3020 (for ET-B).[15]

-

For non-specific binding, incubate adjacent sections in the presence of an excess of the corresponding unlabeled ligand.

-

After incubation, wash the slides in a series of ice-cold buffer baths to remove unbound ligand.[23]

-

Rinse briefly in distilled water and dry the slides under a stream of cold air.

-

-

Imaging and Analysis:

-

Appose the labeled slides to a phosphor imaging plate or radiation-sensitive film along with calibrated radioactive standards.

-

After exposure (hours to days), develop the film or scan the imaging plate.

-

Analyze the resulting image using a computerized densitometry system.[24]

-

Correlate the optical density of specific anatomical regions (e.g., media, intima, myocardium) to the radioactive standards to quantify receptor density (fmol/mg tissue equivalent).[22]

-

Immunohistochemistry (IHC)

IHC provides cellular and subcellular localization of receptor proteins using specific antibodies.

-

Sample Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin or 4% paraformaldehyde.[25]

-

Dehydrate the tissue through a graded series of ethanol and clear with xylene.[26]

-

Embed the tissue in paraffin wax and cut 4-5 µm sections using a microtome.

-

Mount sections on charged slides, deparaffinize in xylene, and rehydrate through graded ethanol to water.[26]

-

-

Antigen Retrieval:

-

Staining Protocol:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide (H₂O₂) for 15-40 minutes.[26]

-

Block non-specific protein binding by incubating with a blocking serum (e.g., normal serum from the species the secondary antibody was raised in) for 1 hour.[27]

-

Incubate sections with a primary antibody specific for the ET-A or ET-B receptor (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[28][29]

-

Wash slides with buffer (e.g., PBS or TBS).

-

Incubate with a biotinylated or polymer-based enzyme-conjugated secondary antibody for 1 hour at room temperature.[28]

-

Wash slides, then apply an avidin-biotin complex (ABC) reagent or the polymer-based reagent.

-

Develop the signal using a chromogen substrate like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[25]

-

Counterstain with hematoxylin to visualize cell nuclei, then dehydrate, clear, and coverslip.[25]

-

-

Analysis:

-

Examine slides under a light microscope to assess the location and intensity of the staining, indicating the presence and distribution of the target receptor.

-

Experimental and Logic Workflow

The comprehensive study of ET-1 receptor distribution follows a logical progression from tissue acquisition to multi-level analysis.

References

- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Endothelin-1 signaling in vascular physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental approaches to evaluate endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 13. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endothelin receptors in human coronary artery and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Distribution of endothelin receptors in atherosclerotic human coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization and localization of endothelin receptor subtypes in the human atrioventricular conducting system and myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Endothelin receptor subtype B mediates synthesis of nitric oxide by cultured bovine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Endothelin-1 activates endothelial cell nitric-oxide synthase via heterotrimeric G-protein betagamma subunit signaling to protein jinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Quantitative receptor autoradiography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Endothelin receptors in rat adrenal gland visualized by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 26. labpages2.moffitt.org [labpages2.moffitt.org]

- 27. docs.abcam.com [docs.abcam.com]

- 28. 7tmantibodies.com [7tmantibodies.com]

- 29. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

Structural Biology of Endothelin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endothelin (ET) system, comprising three 21-amino acid peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptor (GPCR) subtypes, ETA and ETB, plays a critical role in vascular homeostasis and is implicated in a variety of diseases, including pulmonary arterial hypertension, heart failure, and cancer.[1][2][3] Both receptors are Class A GPCRs and share a seven-transmembrane helical structure.[4] The ETA receptor, found predominantly on vascular smooth muscle cells, primarily mediates vasoconstriction upon binding ET-1 and ET-2 with high affinity.[3][5] In contrast, the ETB receptor, located on endothelial cells, shows equal affinity for all three ET peptides and is involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of circulating ET-1.[5][6][7] This guide provides an in-depth overview of the structural biology of ETA and ETB receptors, focusing on their structural determination, ligand recognition, and signaling mechanisms.

Structural Insights and Quantitative Data

Significant advancements in X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided high-resolution structures of both ETA and ETB receptors in various activation states, bound to a range of agonists, antagonists, and inverse agonists. These structures have been instrumental in elucidating the molecular basis of ligand binding, subtype selectivity, and receptor activation.

Structural Parameters of Endothelin Receptors

The following table summarizes the structural information for publicly available endothelin receptor structures.

| PDB ID | Receptor Subtype | Ligand | Method | Resolution (Å) |

| 8HCQ | ETA | Endothelin-1 (ET-1) with Gq | Cryo-EM | 3.01 |

| 5GLH | ETB | Endothelin-1 (ET-1) | X-ray Diffraction | 2.80 |

| 6IGK | ETB | Endothelin-3 (ET-3) | X-ray Diffraction | 2.00 |

| 5XPR | ETB | Bosentan | X-ray Diffraction | 3.60 |

| 6K1Q | ETB | IRL2500 (Inverse Agonist) | X-ray Diffraction | 2.70 |

This table is a selection of available structures and is not exhaustive.

Ligand Binding Affinities and Potencies

The pharmacological characterization of endothelin receptors is crucial for drug development. The following tables provide a summary of binding affinities (Kd, Ki) and functional potencies (IC50) for selected ligands.

Table 1: Agonist and Antagonist Binding to Human ETA Receptor

| Ligand | Type | Parameter | Value (nM) |

| Endothelin-1 (ET-1) | Agonist | Kd | ~0.02 |

| BQ-123 | Antagonist | Ki | ~1-30 |

| Ambrisentan | Antagonist | Ki | ~0.02 |

| Zibotentan | Antagonist | Ki | ~0.07 |

| Bosentan | Antagonist | Ki | ~5 |

Table 2: Agonist and Antagonist Binding to Human ETB Receptor

| Ligand | Type | Parameter | Value (nM) |

| Endothelin-1 (ET-1) | Agonist | Kd | ~0.07 |

| Endothelin-3 (ET-3) | Agonist | Kd | ~0.15 |

| Sarafotoxin S6c | Agonist | Kd | ~0.34 |

| BQ-788 | Antagonist | Kd | ~9.8 |

| IRL2500 | Inverse Agonist | Kd | ~78.2 |

| Bosentan | Antagonist | Ki | ~100 |

| RES-701-1 | Antagonist | IC50 | ~4-60 (species dependent) |

Disclaimer: Binding affinity and potency values can vary depending on the experimental conditions, such as the cell type, radioligand used, and assay format. The values presented here are approximate and collated from various sources for comparative purposes.[3][8][9]

Endothelin Receptor Signaling Pathways

Endothelin receptors are known for their ability to couple to multiple G protein families, leading to diverse and complex downstream signaling cascades. The specific G protein engaged depends on the receptor subtype, the bound ligand, and the cellular context.[2][10][11]

ETA Receptor Signaling

The ETA receptor primarily couples to Gq/11 and G12/13 proteins. Activation of Gq/11 leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is central to the vasoconstrictive effects of ET-1. Coupling to G12/13 activates Rho GTPases, which are involved in cell migration and cytoskeletal rearrangements.[11][12][13]

ETA Receptor Signaling Pathways

ETB Receptor Signaling

The ETB receptor is more promiscuous in its G protein coupling, interacting with Gq/11, Gi/o, and Gs.[10][11][14] In endothelial cells, Gi/o coupling is prominent, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO), a potent vasodilator.[15] The Gi/o pathway also inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. Conversely, Gs coupling stimulates adenylyl cyclase, increasing cAMP. Similar to ETA, Gq/11 coupling by ETB can lead to vasoconstriction in smooth muscle cells under certain conditions.[7][11][12][15]

ETB Receptor Signaling Pathways

Experimental Protocols for Structural Determination

The determination of endothelin receptor structures has been made possible through the application of advanced techniques in molecular biology, protein chemistry, and biophysics. Below are generalized protocols for X-ray crystallography and cryo-EM, which are the primary methods used.

General Workflow for GPCR Structure Determination

Workflow for GPCR Structure Determination

Detailed Methodologies

1. Construct Design and Receptor Engineering:

-

Objective: To generate a stable and well-behaving receptor construct suitable for structural studies.

-

Procedure:

-

The human endothelin receptor gene is cloned into a suitable expression vector (e.g., pFastBac for insect cells or pcDNA for mammalian cells).

-

To enhance stability and crystallization, modifications are often introduced. These can include:

-

N-terminal signal sequence truncation.

-

C-terminal truncation to remove flexible regions.

-

Fusion of a stabilizing protein, such as T4 lysozyme (T4L) or BRIL, into the third intracellular loop (ICL3).

-

Introduction of point mutations to increase thermostability.

-

-

Affinity tags (e.g., His-tag, FLAG-tag) are added to the N- or C-terminus to facilitate purification.

-

2. Protein Expression and Purification:

-

Objective: To produce and purify sufficient quantities of the receptor.

-

Procedure:

-

Expression:

-

Insect Cells (e.g., Spodoptera frugiperda Sf9): Recombinant baculovirus is generated and used to infect Sf9 cells. Cells are harvested 48-72 hours post-infection.

-

Mammalian Cells (e.g., HEK293): Cells are transiently or stably transfected with the expression vector.

-

-

Solubilization: Cell membranes are isolated and the receptor is solubilized using a mild detergent (e.g., n-dodecyl-β-D-maltoside (DDM) supplemented with cholesteryl hemisuccinate (CHS)).

-

Purification:

-

Affinity Chromatography: The solubilized receptor is first purified using an anti-FLAG M1 antibody resin or Ni-NTA resin.

-

Ligand Addition: The ligand of interest (agonist or antagonist) is added to stabilize the receptor in a specific conformation.

-

Size Exclusion Chromatography (SEC): The receptor-ligand complex is further purified by SEC to ensure homogeneity.

-

-

3. Structure Determination by X-ray Crystallography:

-

Objective: To obtain high-resolution crystals of the receptor-ligand complex.

-

Procedure:

-

Crystallization:

-

Lipidic Cubic Phase (LCP): The purified receptor is reconstituted into a lipidic meso-phase and crystallization screens are set up using a robotic system. This method has been particularly successful for GPCRs.

-

Vapor Diffusion: Less common for GPCRs, but can be used.

-

-

Data Collection: Crystals are harvested, cryo-protected, and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known GPCR structure as a search model. The model is then refined against the diffraction data.

-

4. Structure Determination by Cryo-Electron Microscopy (Cryo-EM):

-

Objective: To obtain a high-resolution 3D reconstruction of the receptor complex from images of vitrified particles.

-

Procedure:

-

Complex Formation: For active-state structures, the purified receptor-ligand complex is incubated with a G protein heterotrimer (or a stabilizing nanobody/mini-G protein).

-

Sample Preparation (Vitrification): A small volume of the complex is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.

-

Image Processing and 3D Reconstruction: Individual particle images are picked, aligned, and classified. A high-resolution 3D map is then reconstructed.

-

Model Building and Refinement: An atomic model is built into the cryo-EM density map and refined.

-

Conclusion

The structural elucidation of endothelin receptor subtypes has provided invaluable insights into their function and has paved the way for structure-based drug design. The detailed atomic-level information of how various ligands bind to ETA and ETB receptors and how these interactions translate into specific downstream signaling events is crucial for the development of novel therapeutics with improved efficacy and selectivity. The continued application of X-ray crystallography and cryo-EM will undoubtedly uncover further details of endothelin receptor biology, offering new opportunities for therapeutic intervention in a wide range of diseases.

References

- 1. rcsb.org [rcsb.org]

- 2. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are ETB antagonists and how do they work? [synapse.patsnap.com]

- 7. What are ETB agonists and how do they work? [synapse.patsnap.com]

- 8. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Species difference in the binding characteristics of RES-701-1: potent endothelin ETB receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacology of Selective vs. Non-Selective Endothelin Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacology of selective and non-selective endothelin (ET) receptor antagonists. It covers the fundamental aspects of the endothelin system, the intricate signaling pathways, the comparative pharmacology of different antagonist classes, and the experimental methodologies used for their characterization.

The Endothelin System: Peptides and Receptors

The endothelin system is a critical signaling axis in vascular homeostasis and pathophysiology. It comprises three 21-amino acid peptide isoforms: endothelin-1 (ET-1), ET-2, and ET-3.[1][2] ET-1, the predominant isoform produced by vascular endothelial cells, is one of the most potent vasoconstrictors known.[3][4][5] The biological effects of these peptides are mediated by two distinct G protein-coupled receptors (GPCRs): the Endothelin Type A (ET-A) and Endothelin Type B (ET-B) receptors.[1][2][6]

-

ET-A Receptors: These receptors exhibit a higher affinity for ET-1 and ET-2 than for ET-3.[7] They are primarily located on vascular smooth muscle cells, where their activation leads to sustained vasoconstriction and cell proliferation.[4][5][7][8]

-

ET-B Receptors: These receptors bind all three ET isopeptides with similar high affinity.[7] Their localization is more diverse. On endothelial cells, ET-B receptor activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin.[4][7] They also play a crucial role in clearing circulating ET-1 from the bloodstream, particularly in the lungs and kidneys.[7][9] However, ET-B receptors are also found on smooth muscle cells in some vascular beds, where they can contribute to vasoconstriction.[2][3]

Endothelin Receptor Signaling Pathways

Activation of ET-A and ET-B receptors initiates a cascade of intracellular signaling events. Both receptors couple to various heterotrimeric G proteins, including Gq/11, G12/13, Gi, and Gs, leading to the activation of multiple downstream effector systems.[1][2][10]

The canonical pathway for vasoconstriction involves Gq/11 activation, which stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+), which, along with Ca2+ influx through membrane channels, leads to smooth muscle contraction.[6][7][11] Other significant pathways include the Rho-kinase pathway, involved in Ca2+ sensitization and sustained contraction, and mitogen-activated protein kinase (MAPK) pathways, which regulate cell growth and proliferation.[1][3]

Comparative Pharmacology: Selective vs. Non-Selective Antagonists

Endothelin receptor antagonists are classified based on their relative affinity for the ET-A and ET-B receptor subtypes.

-

Selective ET-A Receptor Antagonists: These compounds exhibit significantly higher affinity for the ET-A receptor than the ET-B receptor (typically >100-fold).[12] By selectively blocking ET-A receptors, they inhibit the primary pathways of ET-1-mediated vasoconstriction and proliferation.[5] A key theoretical advantage is the preservation of beneficial ET-B receptor functions, including NO-mediated vasodilation and the clearance of circulating ET-1.[5][7][9] Examples include ambrisentan , sitaxsentan , and the experimental peptide BQ-123 .

-

Non-Selective ET-A/ET-B Receptor Antagonists (Dual Antagonists): These agents block both ET-A and ET-B receptors with comparable affinities. While they effectively inhibit ET-A-mediated vasoconstriction, they also block the vasodilatory and clearance functions of endothelial ET-B receptors.[4] This dual blockade can lead to a significant increase in circulating ET-1 levels, as clearance is inhibited.[9][13] Examples include bosentan , macitentan , and tezosentan .

The differential effects of these antagonist classes on vascular tone are a subject of considerable research, with the net effect depending on the specific vascular bed and underlying pathology.

Quantitative Data: Receptor Binding and Functional Potency

The characterization of ET receptor antagonists relies on quantitative measurements of their affinity for the receptors and their functional potency in biological systems.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

This table summarizes the equilibrium dissociation constants (Ki) of various antagonists for human ET-A and ET-B receptors, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity. The selectivity ratio (Ki ET-B / Ki ET-A) quantifies the preference for the ET-A receptor.

| Compound | Type | ET-A Ki (nM) | ET-B Ki (nM) | Selectivity (ET-B/ET-A) | Reference |

| Bosentan | Non-selective | ~3-78 | ~20-1000 | ~20 | [14][15] |

| Macitentan | Non-selective | 0.5 | 391 | ~782 | [16] |

| SB 209670 | Non-selective | 0.43 | 14.7 | ~34 | [14][17] |

| Ambrisentan | Selective | ~0.02-4.5 | ~65-2600 | ~29 to 4000 | [18] |

| Sitaxsentan | Selective | ~0.1-1 | ~1000-4000 | ~6000 | [19] |

| BQ-123 | Selective (Peptide) | ~1-17 | >10,000 | >2000 | [14][18] |

| BQ-788 | Selective (Peptide) | >1000 | ~1.2 | (ET-B Selective) | [13] |

Note: Ki values can vary significantly depending on the experimental system (e.g., cloned receptors vs. tissue membranes).[18]

Table 2: Comparative Functional Antagonist Potency (pKB or pA2)

This table presents the functional potency of antagonists in inhibiting ET-1-induced vasoconstriction in isolated human arteries. The pKB (or pA2) is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response. Higher pKB values indicate greater functional potency.

| Compound | Artery | pKB / pA2 Value | Reference |

| Bosentan | Pulmonary | 6.28 | [16] |

| Radial | 6.04 | [16] | |

| Macitentan | Pulmonary | 8.02 | [16] |

| Radial | 7.49 | [16] | |

| Ambrisentan | Pulmonary | 7.38 | [16] |

| Radial | 6.96 | [16] |

Note: Functional potency assays provide crucial information on how binding affinity translates to a physiological effect in a relevant human tissue.[16]

Key Experimental Protocols

The quantitative data presented above are derived from standardized experimental procedures. Below are detailed methodologies for two cornerstone assays.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a test compound for ET-A and ET-B receptors by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing either human ET-A or ET-B receptors (e.g., CHO or A10 cells).[14][20][21]

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.[21]

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a high-affinity radioligand (e.g., [125I]-ET-1).

-

Add increasing concentrations of the unlabeled antagonist (the "competitor").

-

Add the prepared cell membranes containing the target receptor.

-

To determine non-specific binding, include tubes with a high concentration of an unlabeled ligand (e.g., 1 µM cold ET-1).

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Counting:

-

Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber or PVDF filter plate.[21]

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay for Antagonist Potency (pA2/pKB)

This assay measures the ability of an antagonist to inhibit the contractile response to an agonist (ET-1) in an isolated blood vessel.

Methodology:

-

Tissue Preparation:

-

Obtain human blood vessels (e.g., pulmonary or radial arteries) from surgical resections or organ donors in accordance with ethical guidelines.[16]

-

Dissect the vessel into ring segments (e.g., 3-5 mm in length), taking care to preserve the endothelium.

-

Mount the rings in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O2 / 5% CO2.[22]

-

-

Isometric Tension Recording:

-

Connect each ring to an isometric force transducer to measure changes in tension.

-

Allow the rings to equilibrate under a determined optimal resting tension.

-

Assess tissue viability and endothelial integrity (e.g., by contracting with phenylephrine or KCl and then relaxing with acetylcholine).

-

-

Concentration-Response Curves:

-

Perform a cumulative concentration-response curve to ET-1 to establish a control response.

-

Wash the tissue and allow it to return to baseline.

-

Pre-incubate the tissue with a fixed concentration of the ET receptor antagonist for a set period (e.g., 30-60 minutes).

-

In the continued presence of the antagonist, repeat the cumulative concentration-response curve to ET-1.

-

Repeat this process with several different concentrations of the antagonist.

-

-

Data Analysis:

-

The antagonist will cause a rightward shift in the ET-1 concentration-response curve.[16]

-

Construct a Schild plot by plotting the log(concentration ratio - 1) against the negative log of the molar antagonist concentration. The concentration ratio is the EC50 of the agonist in the presence of the antagonist divided by the EC50 in its absence.

-

For a competitive antagonist, the Schild plot should be linear with a slope not significantly different from 1. The x-intercept of the regression line provides the pA2 (or pKB) value.

-

Therapeutic Rationale and Clinical Implications

The choice between a selective ET-A and a non-selective antagonist is a topic of ongoing debate and depends on the specific pathophysiology of the disease being treated.[8][9][18]

-

Pulmonary Arterial Hypertension (PAH): Both selective (ambrisentan) and non-selective (bosentan, macitentan) antagonists are approved for PAH.[9][19][23] While selective ET-A blockade is theoretically appealing to preserve ET-B-mediated vasodilation, clinical trials have not demonstrated a clear superiority of one class over the other in terms of efficacy.[18] Therefore, the choice of agent often depends on other factors like dosing regimen, safety profile, and potential for drug-drug interactions.[18]

-

Chronic Kidney Disease: There is a strong rationale for preferring ET-A selective antagonists in renal disease.[9] ET-A receptors mediate vasoconstriction and pro-fibrotic effects in the kidney, while ET-B receptors contribute to beneficial natriuresis (sodium excretion) and the clearance of ET-1.[9] Sparing the ET-B receptor could therefore provide a better therapeutic outcome by blocking detrimental effects while preserving protective mechanisms.[9]

-

Heart Failure: In heart failure, plasma ET-1 levels are elevated and correlate with disease severity.[24] Both selective and non-selective antagonists have shown beneficial hemodynamic effects in preclinical and early clinical studies.[7][24] However, the concern with non-selective blockade is that the resulting increase in circulating ET-1 could have unknown long-term consequences.[7]

Conclusion

The pharmacology of endothelin receptor antagonists is a complex field with significant therapeutic implications. Selective ET-A antagonists and non-selective dual antagonists possess distinct pharmacological profiles stemming from their differential interaction with the ET-A and ET-B receptors. While selective agents are designed to block the detrimental vasoconstrictor and proliferative effects of ET-1 while sparing the beneficial clearance and vasodilatory functions of the ET-B receptor, non-selective agents block both pathways. The ultimate clinical utility of selective versus non-selective blockade is context-dependent, and the optimal choice requires careful consideration of the specific disease pathophysiology. A thorough characterization using a combination of binding and functional assays is essential for the development of novel and effective ET-targeted therapies.

References

- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Endothelin-1 and endothelin receptor antagonists as potential cardiovascular therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]

- 7. ahajournals.org [ahajournals.org]

- 8. Contrasting actions of endothelin ET(A) and ET(B) receptors in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]

- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 13. Frontiers | Quantifying the integrated physiological effects of endothelin-1 on cardiovascular and renal function in healthy subjects: a mathematical modeling analysis [frontiersin.org]

- 14. Nonpeptide endothelin receptor antagonists. I. Effects on binding and signal transduction on human endothelinA and endothelinB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo pharmacological characterization of the non-peptide endothelin receptor antagonist SB 209670 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of endothelin receptors in the treatment of pulmonary arterial hypertension: does selectivity matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. publications.ersnet.org [publications.ersnet.org]

- 20. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro. | Sigma-Aldrich [sigmaaldrich.com]

- 23. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. kup.at [kup.at]

The Role of Endothelin Receptor Antagonist 1 in Cellular Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endothelin (ET) axis, comprising endothelin peptides and their receptors, plays a pivotal role in various physiological processes, including vasoconstriction and cellular growth.[1] Dysregulation of this axis, particularly the overexpression of Endothelin-1 (ET-1) and its binding to the Endothelin-A (ETA) receptor, has been increasingly implicated in the pathogenesis of numerous cancers.[2][3] ET-1, acting through the ETA receptor, functions as a potent mitogen, driving cellular proliferation, survival, and angiogenesis in a variety of tumor types.[4][5] This has positioned ETA receptor antagonists as a promising class of targeted therapies in oncology.[2]

This technical guide provides an in-depth overview of the role of ETA receptor antagonists in modulating cellular proliferation. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.

Data Presentation: Efficacy of ETA Receptor Antagonists on Cancer Cell Proliferation

The following tables summarize the quantitative effects of various ETA receptor antagonists on the proliferation of different cancer cell lines.

| Endothelin Receptor Antagonist | Cell Line(s) | Key Findings | Reference(s) |

| Zibotentan (ZD4054) | Osteoblast, vascular myoepithelial, prostate, breast, and ovarian cancer cell lines | Inhibits cellular proliferation. | |

| Colorectal cancer cell lines | Inhibited ET-1 stimulated proliferation. Zibotentan was more potent than BQ123. | [6][7] | |

| Atrasentan | Prostate cancer cell lines (LAPC4 and LNCaP) | Did not alter PSA secretion, suggesting anti-tumoral activity is not via reduction in PSA secretion at the cellular level. | [8] |

| Hormone-refractory prostate cancer | Delayed disease and PSA progression in clinical trials. | [1][9] | |

| Bosentan | Human melanoma cell lines | Inhibits proliferation, decreases cell viability, and induces apoptosis. | |

| Colon carcinoma cells (HT-29 and SW480) | Decreased cell number and inhibited DNA synthesis in the presence of serum. | [10] | |

| Macitentan | Ovarian cancer cell lines (SKOV3ip1 and IGROV1) | In combination with paclitaxel, reduced tumor incidence, weight, and ascites volume. | [11][12][13] |

| Chemoresistant epithelial ovarian cancer (EOC) cells | Inhibited ET-1-induced activation of Akt and MAPK signaling pathways. | [14] |

| Antagonist | Cell Line | IC50 Value | Notes | Reference |

| Zibotentan (ZD4054) | Cloned human ETA receptor | 13 nM (Ki) / 22 nM (pIC50) | Potent and selective ETA receptor antagonist. | [11][15] |

| Colorectal cancer tissues | 0.1-10 µmol/L | Reduced ET-1 binding more effectively than the ETB antagonist BQ788. | [6] |

Signaling Pathways

The binding of ET-1 to the ETA receptor initiates a cascade of intracellular signaling events that ultimately promote cellular proliferation. A key pathway involved is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.

Endothelin-1 / ETA Receptor Signaling Pathway

Caption: ET-1/ETA receptor signaling cascade leading to cellular proliferation.

Experimental Workflows and Protocols

Investigating the anti-proliferative effects of ETA receptor antagonists involves a series of well-defined experimental procedures.

General Experimental Workflow

Caption: A typical workflow for assessing the anti-proliferative effects of ETA receptor antagonists.

Detailed Experimental Protocols

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Endothelin receptor antagonist

-

BrdU labeling solution

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the ETA receptor antagonist for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Remove the labeling solution and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

-

Wash the wells with PBS.

-

Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody, followed by a 30-minute incubation.

-

After a final wash, add TMB substrate and incubate until a color change is observed.

-

Add a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the control.

-

This technique is used to detect the activation of the MAPK/ERK signaling pathway.

-

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK and anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Prepare cell lysates from cells treated with the ETA receptor antagonist and/or ET-1.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the anti-phospho-ERK primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-total-ERK antibody to ensure equal protein loading.

-

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[16]

-

Materials:

-

Cells grown on coverslips or chamber slides

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

Culture and treat cells with the ETA receptor antagonist as desired.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells to allow entry of the TUNEL reagents.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C.[2]

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[17]

-

Materials:

-

Treated and untreated cell lysates

-

Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)

-

Assay buffer

-

Microplate reader (spectrophotometer or fluorometer)

-

-

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

Add an equal amount of protein from each lysate to the wells of a microplate.

-

Add the caspase-3 substrate to each well.[18]

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a microplate reader.

-

The increase in signal is proportional to the caspase-3 activity in the sample.

-

Conclusion

The endothelin-A receptor is a validated target in oncology due to its critical role in promoting cancer cell proliferation. ETA receptor antagonists have demonstrated significant anti-proliferative effects in a wide range of preclinical models. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this class of compounds. Future studies should continue to explore the efficacy of these antagonists in combination with other anti-cancer agents and to identify biomarkers that can predict patient response.

References

- 1. Atrasentan: targeting the endothelin axis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cellbiologics.com [cellbiologics.com]

- 3. Antivascular Therapy for Multidrug-Resistant Ovarian Tumors by Macitentan, a Dual Endothelin Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A randomized, double-blind, placebo-controlled study of high-dose bosentan in patients with stage IV metastatic melanoma receiving first-line dacarbazine chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of the specific endothelin a receptor antagonist zibotentan (ZD4054) in colorectal cancer: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Endothelin A receptor blockade does not alter PSA secretion in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase 3, Randomized Controlled Trial of Atrasentan in Patients with Nonmetastatic Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endothelin-receptor antagonists are proapoptotic and antiproliferative in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macitentan (ACT-064992), a Tissue-Targeting Endothelin Receptor Antagonist, Enhances Therapeutic Efficacy of Paclitaxel by Modulating Survival Pathways in Orthotopic Models of Metastatic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Macitentan (ACT-064992), a tissue-targeting endothelin receptor antagonist, enhances therapeutic efficacy of paclitaxel by modulating survival pathways in orthotopic models of metastatic human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Macitentan blocks endothelin-1 receptor activation required for chemoresistant ovarian cancer cell plasticity and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]

- 16. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. abcam.com [abcam.com]

Genetic Variants of Endothelin Receptors: A Technical Guide to Disease Association and Functional Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of genetic variants in the endothelin receptors, Endothelin Receptor Type A (EDNRA) and Endothelin Receptor Type B (EDNRB), and their association with a spectrum of human diseases. This document details the molecular pathways, summarizes key genetic association data, and outlines the experimental methodologies used to elucidate these relationships, serving as a critical resource for ongoing research and therapeutic development.

Introduction to the Endothelin System

The endothelin system is a critical signaling pathway involved in a diverse array of physiological and pathophysiological processes, including vasoconstriction, cell proliferation, and developmental processes of the neural crest.[1] The system comprises three peptide ligands (endothelin-1, -2, and -3) and two G protein-coupled receptors (GPCRs): EDNRA and EDNRB.[1] EDNRA exhibits a higher affinity for endothelin-1 (ET-1) and endothelin-2, primarily mediating vasoconstriction and cell growth.[2] In contrast, EDNRB binds all three endothelin peptides with equal affinity and is involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of circulating ET-1.[2][3] Given their central role in vascular homeostasis and cell development, genetic variations in EDNRA and EDNRB genes have been extensively investigated as potential contributors to various pathologies.

Endothelin Receptor Signaling Pathways

Upon ligand binding, endothelin receptors undergo a conformational change, activating heterotrimeric G proteins and initiating downstream signaling cascades. Both EDNRA and EDNRB are known to couple to multiple G protein subtypes, leading to a complex and cell-type-specific signaling network.[4][5]

The primary signaling pathway for both receptors involves coupling to Gαq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This cascade is fundamental to processes like smooth muscle contraction and cell proliferation.[6]

Beyond Gαq, EDNRA can also couple to Gαs, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[4] EDNRB, on the other hand, can couple to Gαi, which inhibits adenylyl cyclase, or Gαs in certain contexts.[4][7] Furthermore, endothelin receptor activation can trigger other significant pathways, including the mitogen-activated protein kinase (MAPK), PI3K/AKT, and Rho GTPase pathways, which are crucial for cell survival, proliferation, and migration.[2][6]

Caption: Canonical G-protein coupled signaling pathways of endothelin receptors.

Genetic Variants and Disease Associations

Genetic variations, ranging from single nucleotide polymorphisms (SNPs) to rare mutations, in the EDNRA and EDNRB genes have been linked to a variety of diseases. These associations are often complex, with incomplete penetrance and multigenic influences.[8]

Endothelin Receptor A (EDNRA) Variants

Variants in EDNRA have been primarily associated with cardiovascular diseases. Polymorphisms in this gene have been linked to an increased risk for essential hypertension, alterations in blood pressure regulation, and adverse outcomes in coronary heart disease.[9][10][11]

| Variant (SNP) | Associated Disease/Phenotype | Key Findings | Reference |

| rs5335 (C+70G) | Essential Hypertension | The G allele is associated with a small increased risk of hypertension (OR: 1.19) and elevated night-time systolic and diastolic blood pressure. | [10] |

| rs5335 (C+70G) | Coronary Heart Disease | A specific haplotype including this SNP was associated with mortality in coronary disease patients (p < 0.0001). | [11][12] |

| Exon 8 (C->T) | Essential Hypertension | Weak association with hypertension (p = 0.019). | [9] |

| 5'-UTR (G->A) | Essential Hypertension | Associated with elevated systolic (p = 0.038) and diastolic (p = 0.0031) blood pressure. | [9] |

| rs6842241 | Microvascular Angina | The risk 'A' allele is associated with higher circulating ET-1 levels and increased sub-endocardial hypoperfusion. | [13] |

| His323His (rs5333) | Pulmonary Arterial Hypertension | The T/T genotype is associated with a lower cardiac index (p=0.05) and higher pulmonary vascular resistance (p=0.01). | [14][15] |

| rs1878406 | Large Artery Atherosclerotic Stroke | The TT genotype is a risk factor for cerebral infarction (OR = 1.80). | [16] |

Endothelin Receptor B (EDNRB) Variants

Mutations in the EDNRB gene are strongly implicated in neurocristopathies, developmental disorders affecting neural crest cell derivatives.[17][18] The two most prominent diseases are Hirschsprung disease (HSCR) and Waardenburg syndrome (WS).

-

Hirschsprung Disease (HSCR): Characterized by the absence of ganglion cells in the distal colon, leading to intestinal obstruction.[8] Both homozygous and heterozygous mutations in EDNRB can cause HSCR.[8][19] Heterozygous mutations often lead to isolated HSCR with incomplete penetrance, while homozygous mutations are typically associated with syndromic forms.[8][20] EDNRB mutations are estimated to be found in about 5% of sporadic or familial HSCR cases.[7]

-

Waardenburg Syndrome (WS): A genetic disorder characterized by sensorineural hearing loss and pigmentation anomalies.[21] EDNRB mutations are particularly associated with WS type IV (Waardenburg-Shah syndrome), which includes the features of HSCR.[17][22] More recently, heterozygous EDNRB mutations have also been identified as a cause for WS type II, accounting for 5-6% of cases.[21][22][23]

| Variant (Mutation) | Associated Disease | Functional Effect | Inheritance Pattern | Reference |

| G57S | Isolated HSCR | Defect in Gαi signaling pathway; couples to Gαs. | Heterozygous | [7][19] |

| R319W | Isolated HSCR | Normal Gαq coupling but defective Gαi signaling. | Heterozygous | [7][19] |

| P383L | Isolated HSCR | Impaired receptor trafficking to the cell membrane. | Heterozygous | [7][19] |

| A183G, W276C | HSCR | Decreased number of binding sites and impaired Ca2+ mobilization. | Not specified | [24] |

| Ser196Asn | Waardenburg-Hirschsprung Disease (WS4) | Missense mutation leading to full WS4 spectrum. | Homozygous | [20] |

| Various | Waardenburg Syndrome Type II (WS2) | Impaired subcellular localization or defective downstream signaling. | Heterozygous (dominant) | [21][23] |

Experimental Methodologies

The identification and characterization of endothelin receptor variants rely on a combination of genetic screening and functional assays.

Genetic Analysis and Variant Identification

The initial step involves identifying genetic variants in patient cohorts compared to healthy controls.

Methodologies:

-

DNA Sequencing: Sanger sequencing of the EDNRA and EDNRB genes is a standard method for identifying mutations. For broader screening, next-generation sequencing techniques like exome sequencing or whole-genome sequencing are employed to analyze a large number of genes simultaneously in patients with suspected genetic disorders like WS or HSCR.[21][25]

-

Genotyping: For known common variants (SNPs), targeted genotyping methods are used in large case-control or family studies. Techniques include TaqMan SNP genotyping assays , Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) , and high-throughput SNP arrays .[11][25]

-

PCR-SSCP: Polymerase Chain Reaction-Single Strand Conformation Polymorphism is a screening method to detect mutations before sequencing.[20]

Caption: Workflow for a typical genetic association study.

Functional Characterization of Variants

Once a variant is associated with a disease, functional studies are crucial to determine its pathogenic mechanism. These experiments typically involve expressing the mutant receptor in cultured cells.

Methodologies:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, COS-7) is cultured and then transiently or stably transfected with a plasmid vector containing the cDNA of the wild-type or mutant endothelin receptor.[7]

-

Receptor Expression and Localization: The expression level and subcellular localization of the mutant receptor are assessed to check for defects in protein synthesis or trafficking.

-

Ligand Binding Assays: These assays measure the ability of the mutant receptor to bind its ligand (e.g., radiolabeled ET-1). This can determine if the mutation affects the receptor's affinity for its ligand or the number of available binding sites on the cell surface.[7][24]

-

Second Messenger Assays: These experiments assess the receptor's ability to signal upon ligand stimulation.

-

Intracellular Calcium (Ca2+) Mobilization: Cells are loaded with a calcium-sensitive fluorescent dye, and the change in fluorescence is measured after the addition of endothelin. A blunted or absent response indicates impaired Gαq signaling.[7][24]

-

cAMP Accumulation Assays: These assays measure the production or inhibition of cyclic AMP to assess coupling to Gαs or Gαi proteins, respectively.[7]

-

Implications for Drug Development

The association of endothelin receptor variants with disease has significant implications for pharmacology and drug development.

-

Personalized Medicine: Understanding a patient's EDNRA or EDNRB genotype could help stratify disease risk and predict their response to therapies. For example, individuals with certain EDNRA polymorphisms might benefit more from endothelin receptor antagonists for blood pressure control.[3][27]

-

Therapeutic Targeting: Endothelin receptor antagonists are already used clinically, particularly for pulmonary arterial hypertension (PAH).[5][28][29] Bosentan (a dual EDNRA/EDNRB antagonist), ambrisentan, and sitaxsentan (selective EDNRA antagonists) are examples of such drugs.[5][28]

-

Cancer Therapy: The endothelin axis is also implicated in cancer progression, promoting cell proliferation, angiogenesis, and metastasis.[30][31][32] EDNRA antagonists like atrasentan and zibotentan have been investigated in preclinical and clinical trials for various cancers, including prostate and ovarian cancer.[5][26]

-

Future Directions: Further research into the functional consequences of specific genetic variants will be crucial for developing more targeted and effective therapies. This includes designing allele-specific inhibitors or developing strategies to rescue the function of mutant receptors in diseases like HSCR.

Conclusion

Genetic variants in the endothelin receptors, EDNRA and EDNRB, are significant contributors to the pathogenesis of a range of cardiovascular and developmental diseases. A comprehensive understanding of the molecular consequences of these variants, derived from robust genetic association studies and detailed functional characterization, is essential. This knowledge not only deepens our understanding of disease mechanisms but also paves the way for the development of novel, personalized therapeutic strategies targeting the endothelin system. This guide serves as a foundational resource for researchers and clinicians working to translate these genetic insights into improved patient outcomes.

References

- 1. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]

- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic variation in the endothelin system: do polymorphisms affect the therapeutic strategies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional characterization of three mutations of the endothelin B receptor gene in patients with Hirschsprung's disease: evidence for selective loss of Gi coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Association of EDNRA, but not WNK4 or FKBP1B, polymorphisms with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Common genetic variation in the type A endothelin-1 receptor is associated with ambulatory blood pressure: a family study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Portal [ourarchive.otago.ac.nz]

- 12. Association between endothelin type A receptor haplotypes and mortality in coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]